molecular formula C15H14OS B277706 3-(3,4-Dimethylphenyl)-1-(2-thienyl)-2-propen-1-one

3-(3,4-Dimethylphenyl)-1-(2-thienyl)-2-propen-1-one

Katalognummer B277706
Molekulargewicht: 242.3 g/mol
InChI-Schlüssel: PMQQENWTMIZVFN-BQYQJAHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,4-Dimethylphenyl)-1-(2-thienyl)-2-propen-1-one, also known as Curcumin, is a natural compound found in the rhizome of the Curcuma longa plant. It has been widely studied for its potential health benefits due to its antioxidant, anti-inflammatory, and anti-cancer properties. In

Wirkmechanismus

3-(3,4-Dimethylphenyl)-1-(2-thienyl)-2-propen-1-one's mechanism of action is complex and involves multiple pathways. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in inflammation and cancer. 3-(3,4-Dimethylphenyl)-1-(2-thienyl)-2-propen-1-one also activates the Nrf2 pathway, which is involved in the regulation of antioxidant genes. Additionally, 3-(3,4-Dimethylphenyl)-1-(2-thienyl)-2-propen-1-one has been shown to modulate various signaling pathways, including the PI3K/Akt/mTOR pathway and the Wnt/β-catenin pathway.
Biochemical and Physiological Effects:
3-(3,4-Dimethylphenyl)-1-(2-thienyl)-2-propen-1-one has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell proliferation, while increasing apoptosis and autophagy. 3-(3,4-Dimethylphenyl)-1-(2-thienyl)-2-propen-1-one has also been shown to improve insulin sensitivity, reduce blood glucose levels, and improve lipid metabolism.

Vorteile Und Einschränkungen Für Laborexperimente

3-(3,4-Dimethylphenyl)-1-(2-thienyl)-2-propen-1-one has several advantages for lab experiments, including its low toxicity, availability, and affordability. However, 3-(3,4-Dimethylphenyl)-1-(2-thienyl)-2-propen-1-one's poor solubility in water and low bioavailability can limit its effectiveness in some experiments. Additionally, 3-(3,4-Dimethylphenyl)-1-(2-thienyl)-2-propen-1-one's instability under certain conditions can also affect its efficacy in lab experiments.

Zukünftige Richtungen

There are several future directions for the study of 3-(3,4-Dimethylphenyl)-1-(2-thienyl)-2-propen-1-one. One area of research is the development of more effective delivery systems to improve its bioavailability. Another area of research is the investigation of 3-(3,4-Dimethylphenyl)-1-(2-thienyl)-2-propen-1-one's potential use in combination with other drugs or therapies for the treatment of various diseases. Additionally, further studies are needed to understand the long-term effects and potential side effects of 3-(3,4-Dimethylphenyl)-1-(2-thienyl)-2-propen-1-one use.

Synthesemethoden

3-(3,4-Dimethylphenyl)-1-(2-thienyl)-2-propen-1-one can be synthesized through various methods, including extraction from the Curcuma longa plant, chemical synthesis, and microbial synthesis. The most common method is extraction from the plant, which involves the isolation of 3-(3,4-Dimethylphenyl)-1-(2-thienyl)-2-propen-1-oneoids using solvents such as ethanol or acetone. Chemical synthesis involves the reaction of vanillin and ferulic acid with acetone, while microbial synthesis involves the use of microorganisms such as Streptomyces griseus.

Wissenschaftliche Forschungsanwendungen

3-(3,4-Dimethylphenyl)-1-(2-thienyl)-2-propen-1-one has been extensively studied for its potential health benefits, including its anti-inflammatory, antioxidant, and anti-cancer properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in various diseases such as arthritis, Alzheimer's disease, and depression. 3-(3,4-Dimethylphenyl)-1-(2-thienyl)-2-propen-1-one has also been studied for its potential use in the treatment of diabetes, cardiovascular disease, and liver disease.

Eigenschaften

Produktname

3-(3,4-Dimethylphenyl)-1-(2-thienyl)-2-propen-1-one

Molekularformel

C15H14OS

Molekulargewicht

242.3 g/mol

IUPAC-Name

(E)-3-(3,4-dimethylphenyl)-1-thiophen-2-ylprop-2-en-1-one

InChI

InChI=1S/C15H14OS/c1-11-5-6-13(10-12(11)2)7-8-14(16)15-4-3-9-17-15/h3-10H,1-2H3/b8-7+

InChI-Schlüssel

PMQQENWTMIZVFN-BQYQJAHWSA-N

Isomerische SMILES

CC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CS2)C

SMILES

CC1=C(C=C(C=C1)C=CC(=O)C2=CC=CS2)C

Kanonische SMILES

CC1=C(C=C(C=C1)C=CC(=O)C2=CC=CS2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.